4-(chloromethyl)-2-phenoxypyridine

Catalog No.
S6517557
CAS No.
96909-37-4
M.F
C12H10ClNO
M. Wt
219.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(chloromethyl)-2-phenoxypyridine

CAS Number

96909-37-4

Product Name

4-(chloromethyl)-2-phenoxypyridine

Molecular Formula

C12H10ClNO

Molecular Weight

219.7

4-(Chloromethyl)-2-phenoxypyridine is an organic compound that belongs to the pyridine family, characterized by its pale yellow liquid form. Its molecular formula is C12H9ClNOC_{12}H_{9}ClNO, with a molecular weight of 227.66 g/mol and a melting point of 7°C. This compound is notable for its unique chemical properties, which arise from its functional groups: a pyridine ring, a chloromethyl group, and a phenoxyl group. These features contribute to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The chloromethyl group is highly reactive, allowing for nucleophilic substitution reactions with various nucleophiles.
  • Condensation Reactions: It can participate in condensation reactions, forming more complex structures.
  • Oxidation-Reduction Reactions: The compound can also engage in oxidation-reduction processes due to the presence of the pyridine ring and other functional groups.

Research indicates that 4-(chloromethyl)-2-phenoxypyridine exhibits various biological activities. It has been studied for its potential as an anti-cancer agent and as a modulator of certain enzyme activities. Its structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration .

The synthesis of 4-(chloromethyl)-2-phenoxypyridine can be achieved through several methods:

  • Chlorination of 2-Phenoxypyridine: This is the most common method, where 2-phenoxypyridine reacts with thionyl chloride or phosphorus pentachloride to yield the desired compound along with hydrochloric acid as a byproduct.
  • Alkylation Techniques: Another method involves the alkylation of 2-pyridinecarboxaldehyde with chloromethane.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving 4-formyl-2-phenoxypyridine and chloromethane .

4-(Chloromethyl)-2-phenoxypyridine finds applications in various fields:

  • Pharmaceuticals: It is explored for its potential use in drug development, particularly in creating compounds that inhibit specific biological pathways.
  • Agrochemicals: The compound may also be utilized in developing herbicides or pesticides due to its reactivity and ability to form derivatives that target plant systems.

Studies on the interactions of 4-(chloromethyl)-2-phenoxypyridine with biological systems have shown promising results. It has been noted for its ability to interact with certain enzymes and receptors, which could lead to therapeutic applications. Further research is needed to elucidate the specific mechanisms of action and potential side effects associated with its use in medicinal chemistry .

Several compounds share structural similarities with 4-(chloromethyl)-2-phenoxypyridine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(Chloromethyl)-2-methylpyridineC7H8ClNC_{7}H_{8}ClNContains a methyl group instead of phenoxy
3-(Chloromethyl)pyridineC6H6ClNC_{6}H_{6}ClNChlorine at the third position on the pyridine ring
4-(Chloromethyl)-3-nitropyridineC6H6ClNC_{6}H_{6}ClNContains a nitro group at the third position

Uniqueness

4-(Chloromethyl)-2-phenoxypyridine stands out due to its combination of chloromethyl and phenoxy groups on the pyridine ring, which enhances its reactivity and potential biological activity compared to other similar compounds. This unique structure allows it to participate in diverse

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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